1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide
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Overview
Description
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an indoline moiety, and a dioxin ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide typically involves multiple steps:
Formation of the Dioxin Ring: The initial step involves the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes like carbonic anhydrase by coordinating with the enzyme’s active site, thereby blocking its activity.
Antibacterial Activity: It inhibits bacterial growth by interfering with essential bacterial enzymes and metabolic pathways.
Anticancer Activity: The compound disrupts the cell cycle in cancer cells, particularly during the G1 phase, and inhibits histone deacetylase (HDAC), leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
N-Substituted Benzenesulfonamides: These compounds share the sulfonamide functional group and have similar biological activities, such as enzyme inhibition and antibacterial properties.
Indoline Derivatives: Compounds with the indoline moiety are known for their diverse biological activities, including anticancer and anti-inflammatory effects.
Dioxin Derivatives: These compounds are studied for their potential environmental and biological impacts, including toxicity and enzyme inhibition.
Uniqueness
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-20-19(22)16-11-13-5-3-4-6-15(13)21(16)27(23,24)14-7-8-17-18(12-14)26-10-9-25-17/h3-8,12,16H,2,9-11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZDLNDBRHQZLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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